4,4'-Dimethyl-[1,1'-biphenyl]-2-thiol
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Overview
Description
4,4’-Dimethyl-[1,1’-biphenyl]-2-thiol is an organic compound characterized by the presence of two methyl groups and a thiol group attached to a biphenyl structure. This compound is known for its aromatic properties and structural versatility, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dimethyl-[1,1’-biphenyl]-2-thiol typically involves the coupling of aryl halides with thiol groups under specific conditions. One common method is the reaction of 4-iodotoluene with a thiol reagent in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures (around 110°C) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of 4,4’-Dimethyl-[1,1’-biphenyl]-2-thiol often involves large-scale coupling reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
4,4’-Dimethyl-[1,1’-biphenyl]-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding biphenyl derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents such as bromine or nitric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Biphenyl derivatives.
Substitution: Halogenated or nitrated biphenyl compounds.
Scientific Research Applications
4,4’-Dimethyl-[1,1’-biphenyl]-2-thiol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound’s thiol group makes it useful in studying redox reactions and enzyme activities.
Medicine: It is investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: The compound is used in the production of high-performance materials, such as liquid crystals and advanced polymers
Mechanism of Action
The mechanism of action of 4,4’-Dimethyl-[1,1’-biphenyl]-2-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with proteins and enzymes, modulating their activity. This interaction can affect various biochemical pathways, including redox signaling and enzyme regulation .
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Dimethylbiphenyl
- 4,4’-Bitolyl
- 4,4’-Dimethyldiphenyl
- 4,4’-Ditolyl
- 1-Methyl-4-(4’-methylphenyl)benzene
Uniqueness
4,4’-Dimethyl-[1,1’-biphenyl]-2-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The thiol group allows for specific interactions with biological molecules, making it valuable in biochemical and medicinal research .
Properties
Molecular Formula |
C14H14S |
---|---|
Molecular Weight |
214.33 g/mol |
IUPAC Name |
5-methyl-2-(4-methylphenyl)benzenethiol |
InChI |
InChI=1S/C14H14S/c1-10-3-6-12(7-4-10)13-8-5-11(2)9-14(13)15/h3-9,15H,1-2H3 |
InChI Key |
IWLLOWJABZPRQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=C(C=C2)C)S |
Origin of Product |
United States |
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